3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-{[4-(Dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative characterized by a dimethylamino-substituted phenyl group at the 3-position and a carboxylic acid moiety at the 9-position. This compound is structurally related to acridine-cyclopentaquinoline hybrids, which are studied for multifunctional pharmacological applications, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-24(2)16-10-7-14(8-11-16)13-15-9-12-18-20(22(25)26)17-5-3-4-6-19(17)23-21(15)18/h3-8,10-11,13H,9,12H2,1-2H3,(H,25,26)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUQSBUWLFDCRI-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyclopenta Group: The cyclopenta group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline is reacted with a cyclopentanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylaminophenyl Group: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the quinoline ring or the carboxylic acid group, potentially yielding alcohol or aldehyde derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exhibit significant anticancer activity. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents to combat resistant bacterial infections .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to introduce various functional groups through substitution reactions, facilitating the synthesis of novel compounds with desired properties .
Material Science
Fluorescent Materials
The compound's structural characteristics make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed for creating fluorescent dyes and sensors. These materials have potential applications in bioimaging and as markers in various scientific assays .
Case Studies
Mechanism of Action
The mechanism by which 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The dimethylamino group could play a role in binding to biological targets, while the quinoline core might facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituent on the phenyl ring at the 3-position. Key comparisons include:
Substituent Variations and Physicochemical Properties
Spectroscopic Differentiation
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 359.43 for the target compound vs. 317.34 for the hydroxyl analog) .
Biological Activity
3-{[4-(Dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of specific precursors, often utilizing methods such as condensation reactions. The structural modifications play a crucial role in enhancing its biological activity.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to this structure. For instance, derivatives of quinoline-4-carboxylic acids were tested against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 and HCT116 cell lines. These values were comparable to standard chemotherapeutics like 5-fluorouracil and afatinib .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug | Reference IC50 (µg/ml) |
|---|---|---|---|---|
| 3a | HepG2 | 7.7 | 5-FU | 7.9 |
| 4a | HCT116 | 14.2 | Afatinib | 5.4 |
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Compounds with similar structures were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the quinoline structure could enhance antibacterial activity significantly. For example, one derivative showed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, which is notable compared to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |
|---|---|---|---|---|
| 5a | Staphylococcus aureus | 64 | Ampicillin | 32 |
| 5b | Escherichia coli | 128 | Gentamicin | 16 |
The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary data suggest that they may inhibit key pathways involved in cell proliferation and survival in cancer cells, possibly through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways . Additionally, their interaction with bacterial cell membranes may disrupt essential functions leading to cell death.
Case Studies
A notable study focused on the synthesis and evaluation of a series of quinoline derivatives highlighted the importance of structural modifications in enhancing both antitumor and antibacterial activities. The study utilized molecular docking techniques to predict interactions with target proteins, providing insights into how these compounds might function at a molecular level .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a cyclopenta[b]quinoline-9-carboxylic acid precursor with 4-(dimethylamino)benzaldehyde under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form the methylidene bridge.
- Step 2 : Cyclization via thermal or catalytic methods (e.g., 80–100°C in ethanol or DMF). Optimization strategies include adjusting solvent polarity, using dehydrating agents (molecular sieves), and controlling reaction time (12–24 hours) to achieve yields of 65–75% .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for quinoline protons) and the methylidene bridge (δ 6.8–7.1 ppm). The dimethylamino group appears as a singlet at δ 3.0–3.2 ppm .
- HRMS : Validates the molecular ion peak at m/z 391.4165 (C₂₃H₂₁NO₅) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the optimal storage conditions to ensure long-term stability?
Store at –20°C under inert gas (argon) in amber glass vials. Desiccants (silica gel) prevent hydrolysis of the carboxylic acid moiety. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the dimethylamino substituent influence electronic properties and reactivity in cross-coupling reactions?
The electron-donating dimethylamino group enhances conjugation in the methylidene bridge, increasing electrophilicity at the α-carbon. This facilitates nucleophilic additions (e.g., Michael additions with thiols) and electrophilic substitutions (e.g., bromination at the quinoline C5 position). Kinetic studies show a 2.5× faster reaction rate compared to non-substituted analogs in DMF at 80°C .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD <10 μM threshold) and liver microsome incubation to assess metabolic stability (t₁/₂ >60 minutes).
- Cellular Uptake Studies : Fluorescence microscopy with labeled derivatives confirms intracellular accumulation. Discrepancies often arise from poor membrane permeability despite strong in vitro binding .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
Develop a derivative library targeting three regions:
- Region A : Quinoline core substitutions (e.g., –Cl or –OCH₃ at C6 to modulate lipophilicity).
- Region B : Methylidene bridge modifications (e.g., electron-withdrawing groups to enhance electrophilicity).
- Region C : Carboxylic acid bioisosteres (e.g., tetrazole or acyl sulfonamide for improved bioavailability). Test derivatives against primary targets (e.g., tyrosine kinases) and counterscreens (e.g., CYP450 isoforms) to establish selectivity ratios .
Methodological Considerations
Q. How should researchers analyze conflicting data on photostability from UV-Vis and HPLC studies?
- Controlled Irradiation Experiments : Expose samples to UV light (λ = 254 nm) for 0–24 hours and quantify degradation via HPLC.
- Quantum Yield Calculations : Use time-dependent density functional theory (TD-DFT) to model excited-state behavior. Discrepancies may arise from aggregation-induced emission effects in solid-state vs. solution studies .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for estrogen receptors).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Safety and Compliance
Q. What safety protocols are critical during handling due to acute toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
